Cinnamyl alcohol

Catalog No.
S561734
CAS No.
104-54-1
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamyl alcohol

CAS Number

104-54-1

Product Name

Cinnamyl alcohol

IUPAC Name

(E)-3-phenylprop-2-en-1-ol

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+

InChI Key

OOCCDEMITAIZTP-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCO

Solubility

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC
insoluble to slightly soluble in water; soluble in oils
moderately soluble (in ethanol)

Synonyms

3-Phenyl-2-propen-1-ol; 1-Phenyl-3-hydroxy-1-propene; 1-Phenylprop-1-en-3-ol; 3-Hydroxy-1-phenylprop-1-ene; 3-Phenyl-2-propen-1-ol; 3-Phenyl-2-propene-1-ol; 3-Phenyl-2-propenol; 3-Phenylallyl Alcohol; Cinnamic Alcohol; NSC 623440; NSC 8775; Styrone;

Canonical SMILES

C1=CC=C(C=C1)C=CCO

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO

Bioactive Properties and Potential Health Benefits:

  • Anti-inflammatory effects

    Studies suggest cinnamyl alcohol exhibits anti-inflammatory properties. Research has shown its effectiveness in reducing mortality and inflammatory markers in animal models of sepsis .

  • Antimicrobial activity

    Cinnamyl alcohol demonstrates potential antimicrobial activity against various bacteria and fungi . This opens avenues for exploring its use as a natural food preservative or in the development of novel antimicrobials.

Sustainable Biosynthesis:

  • Traditional methods

    Cinnamyl alcohol is traditionally obtained through plant extraction or chemical synthesis. However, these methods have limitations, including limited scalability, environmental impact, and potential safety concerns.

  • Biocatalytic approach

    Researchers are exploring biocatalytic cascades as a sustainable alternative for cinnamyl alcohol production. This approach utilizes enzymes to convert readily available starting materials into the desired product, offering an environmentally friendly and efficient method .

  • Metabolic engineering

    Researchers are also investigating metabolic engineering of microorganisms like Escherichia coli to overproduce cinnamyl alcohol. This approach holds promise for large-scale, sustainable production of this valuable compound .

Precursor for Valuable Compounds:

Cinnamyl alcohol serves as a valuable building block for synthesizing various important compounds, including:

  • Flavor and fragrance agents

    Cinnamyl esters derived from cinnamyl alcohol find application in the food and fragrance industries .

  • Pharmaceuticals

    Cinnamyl alcohol is a precursor for the synthesis of flunarizine, a drug used to treat fungal infections, and Taxol, a cancer treatment drug .

  • Immune-modulating compounds

    Cinnamyl glycosides, synthesized using cinnamyl alcohol, exhibit potential in enhancing immune function .

Cinnamyl alcohol, also known as (E)-3-phenylprop-2-en-1-ol, is an organic compound with the molecular formula C9H10OC_9H_{10}O. It is primarily found in the esterified form in natural substances like storax, Balsam of Peru, and cinnamon leaves. Pure cinnamyl alcohol appears as a white crystalline solid, while impure forms can manifest as a yellow oil. Its distinctive odor is often described as sweet, balsamic, and spicy, making it valuable in perfumery and deodorant formulations. Although it occurs naturally in small quantities, industrial demand typically relies on synthetic production methods starting from cinnamaldehyde .

, particularly oxidation. It can be oxidized to cinnamaldehyde using catalysts such as silver-cobalt nanoparticles, achieving high selectivity and conversion rates under specific conditions . Additionally, it can be hydrolyzed to yield cinnamic acid and other derivatives. These reactions play a significant role in its metabolic pathways within biological systems, where it is often transformed into various metabolites .

Cinnamyl alcohol exhibits notable biological activities. It has been identified as a skin sensitizer and is subject to regulatory scrutiny due to its potential allergenic properties . In pharmacological contexts, it has been studied for its possible therapeutic effects, including anti-inflammatory and antimicrobial activities. Its metabolism in vivo primarily leads to the formation of cinnamic acid and other conjugates that are excreted via urine .

The synthesis of cinnamyl alcohol can be achieved through several methods:

  • Chemical Synthesis: Traditionally derived from cinnamaldehyde through reduction reactions.
  • Biosynthesis: Recent advancements include engineered microbial systems capable of converting precursors like L-phenylalanine into cinnamic acid, which can then be reduced to cinnamyl alcohol using whole-cell catalysis .
  • Hydrolysis: Cinnamyl alcohol can also be obtained by hydrolyzing storax or other natural sources containing esterified forms of the compound .

Cinnamyl alcohol finds applications across various industries:

  • Fragrance Industry: Used extensively in perfumes due to its aromatic properties.
  • Food Industry: Occasionally utilized as a flavoring agent.
  • Pharmaceuticals: Serves as a precursor in synthesizing certain medications like reboxetine .
  • Cosmetics: Incorporated into deodorants and skincare products for its scent and potential skin benefits.

Studies on the interactions of cinnamyl alcohol reveal its complex metabolic pathways. It is primarily metabolized through hydrolysis to form cinnamic acid or other derivatives that may undergo further oxidation or conjugation before excretion . Research indicates that the presence of cinnamyl alcohol can affect the conversion rates of related compounds during biosynthetic processes, highlighting its influence on metabolic efficiency .

CompoundStructureKey Features
Cinnamaldehyde(E)-3-phenylprop-2-enalPrecursor to cinnamyl alcohol; more reactive
Benzyl alcoholC6H5CH2OHLess aromatic; used in various applications
EugenolC10H12O3Antimicrobial properties; found in clove oil
VanillinC8H8O3Flavoring agent; derived from lignin
LinaloolC10H18OFloral scent; used in perfumes

Cinnamyl alcohol's distinct aromatic profile, coupled with its reactivity and metabolic pathways, contributes to its uniqueness among these compounds. While many share similar functional groups or structural motifs, the specific interactions and applications of cinnamyl alcohol highlight its importance in both natural and synthetic contexts .

Physical Description

Pellets or Large Crystals
White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline]
Solid
White to yellowish crystalline solid, warm-balsamic, floral, sweet odou

Color/Form

NEEDLES OR CRYSTAL MASS
WHITE TO YELLOWISH SOLID
WHITE NEEDLES FROM PETROLEUM ETHER

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

134.073164938 g/mol

Monoisotopic Mass

134.073164938 g/mol

Boiling Point

250.0 °C @ 760 MM HG
247.00 to 250.00 °C. @ 760.00 mm Hg

Flash Point

126 °C

Heavy Atom Count

10

Taste

BITTER TASTE

Density

1.0397 @ 35 °C/35 °C

LogP

1.95 (LogP)
1.95

Odor

ODOR OF HYACINTH
PLEASANT, FLORAL ODOR

Melting Point

33 °C

UNII

SS8YOP444F

GHS Hazard Statements

Aggregated GHS information provided by 1904 companies from 21 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1904 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1903 of 1904 companies with hazard statement code(s):;
H317 (97.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cinnamyl alcohol is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

4407-36-7
104-54-1

Absorption Distribution and Excretion

Cinnamyl alcohol is 66% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamyl alcohol is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 76–77% of the dose of cinnamyl alcohol was recovered in the urine and feces within 24 h.
CINNAMYL ALC IS EXCRETED UNCHANGED IN NEUTRAL EXTRACT WHEN GIVEN TO RATS.

Metabolism Metabolites

In general, esters containing an aromatic ring system are expected to be hydrolyzed in vivo. Cinnamyl alcohol is hydrolyzed to [DB14184].
ACIDIC & NEUTRAL URINARY METABOLITE OF CINNAMYL ALC WAS IDENTIFIED THROUGH A COMMON METABOLIC SCHEME.
Cinnamyl alcohol is a known human metabolite of beta-methylstyrene.

Associated Chemicals

Cinnamyl alcohol (trans);4407-36-7

Wikipedia

Cinnamyl alcohol
Auraptene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

MEERWEIN-PONNDORF REDUCTION OF CINNAMALDEHYDE WITH ALUMINUM ISOPROPYLATE OR ETHYLATE; ALKALINE HYDROLYSIS OF STORAX; REDUCTION OF CINNAMAL DIACETATE WITH ACETIC ACID AND IRON FILINGS
OBTAINED ORIGINALLY BY SAPONIFICATION OF CINNAMYL CINNAMATE (STYRACIN). THIS METHOD OF EXTRACTION FROM STORAX IS STILL USABLE. SYNTHETICALLY, BY REDUCTION OF CINNAMALDEHYDE WITH SODIUM OR POTASSIUM HYDROXIDE.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Propen-1-ol, 3-phenyl-: ACTIVE
WHEN SMALL AMT OF IMPURITIES ARE PRESENT AS IN NATURAL ARTICLE (CINNAMYL ALC FROM STORAX), IT REMAINS FLUID AT LOWER TEMPERATURES THAN THE MELTING POINT.
REPORTED USES: NON-ALCOHOLIC BEVERAGES 8.8 PPM; ALCOHOLIC BEVERAGES 5.0 PPM; ICE CREAM, ICES, ETC 8.7 PPM; CANDY 17 PPM; BAKED GOODS 33 PPM; GELATINS & PUDDINGS 22 PPM; CHEWING GUM 720 PPM.
FLAVOR USEFUL IN APRICOT, PEACH, RASPBERRY, PLUM FLAVORS.
OCCURS (IN ESTERIFIED FORM) IN STORAX & IN BALSAM PERU, CINNAMON LEAVES, HYACINTH OIL. OBTAINED BY ALKALINE HYDROLYSIS OF STORAX.
For more General Manufacturing Information (Complete) data for 3-PHENYL-2-PROPEN-1-OL (6 total), please visit the HSDB record page.

Stability Shelf Life

IS OXIDIZED SLOWLY ON EXPOSURE TO HEAT, LIGHT, & AIR

Dates

Modify: 2023-08-15
Belsito D, Bickers D, Bruze M, Calow P, Greim H, Hanifin JM, Rogers AE, Saurat JH, Sipes IG, Tagami H: A toxicologic and dermatologic assessment of related esters and alcohols of cinnamic acid and cinnamyl alcohol when used as fragrance ingredients. Food Chem Toxicol. 2007;45 Suppl 1:S1-23. doi: 10.1016/j.fct.2007.09.087. Epub 2007 Sep 18. [PMID:18035463]
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020
Nguyen et al. Engaging unactivated alkyl, alkenyl and aryl iodides in visible light-mediated free radical reactions. Nature Chemistry, doi: 10.1038/nchem.1452, published online 24 September 2012 http://www.nature.com/nchem
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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